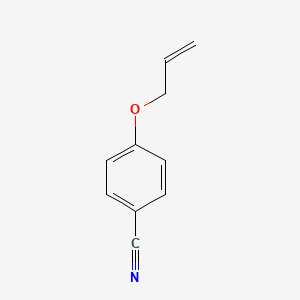

4-(Allyloxy)benzonitrile

説明

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are a vital class of compounds in organic chemistry. numberanalytics.comfiveable.mefiveable.me They serve as key intermediates in the synthesis of numerous valuable products, including pharmaceuticals, agrochemicals, dyes, and functional materials. numberanalytics.comnumberanalytics.com The nitrile group is highly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. fiveable.me Aromatic nitriles can undergo various chemical reactions, such as nucleophilic substitution and cycloaddition, making them versatile building blocks. numberanalytics.com They can be converted into other functional groups, for instance, amines through reduction or carboxylic acids via hydrolysis. numberanalytics.com

The synthesis of aromatic nitriles can be achieved through several methods, including the Sandmeyer and Rosenmund-von Braun reactions, as well as transition metal-catalyzed cyanation of aryl halides. numberanalytics.com Recent advancements have focused on developing more efficient and sustainable synthetic routes. numberanalytics.com The C-CN bond in aromatic nitriles, while generally stable, can also be a site for transformation reactions, further expanding their synthetic utility. sioc-journal.cn

Significance of the Allyloxy Functional Group in Organic Synthesis

The allyloxy group (-O-CH2-CH=CH2) is a valuable functional group in organic synthesis, primarily utilized as a protecting group for alcohols and phenols due to its relative stability under both acidic and basic conditions. organic-chemistry.org This stability allows for selective protection and deprotection, a crucial aspect of multi-step organic synthesis. organic-chemistry.orgfiveable.me The deprotection of allyl ethers can be achieved under mild conditions, often involving transition metal catalysts like palladium. organic-chemistry.org

Research Landscape and Emerging Areas for 4-(Allyloxy)benzonitrile

Current research on this compound highlights its role as a versatile precursor in the synthesis of more complex molecules. One notable application is in the preparation of 5-substituted 1H-tetrazoles, where this compound reacts to form the corresponding tetrazole in high yield. researchgate.net This demonstrates its utility in creating heterocyclic compounds, which are significant in medicinal chemistry.

Furthermore, derivatives of this compound are being explored in the field of materials science, particularly in the development of liquid crystals. researchgate.netnih.govwiley.com The rigid benzonitrile (B105546) core combined with the flexible allyloxy chain can impart desirable mesomorphic properties. For example, related structures are being investigated for their use in liquid-crystal displays (LCDs). nih.gov The synthesis of various substituted benzonitriles, including those with allyloxy-like functionalities, is being pursued for applications as androgen receptor modulators. google.com

The synthesis of this compound itself has been well-documented, with established procedures involving the reaction of 4-cyanophenol with allyl bromide. prepchem.com More recent synthetic methods include the conversion of 4-(allyloxy)benzaldehyde to the nitrile using azidotrimethylsilane (B126382). mdpi.com These synthetic advancements facilitate the availability of this compound for a broadening range of research applications.

| Property | Value | Source |

| Chemical Formula | C10H9NO | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 40.5-41 °C | prepchem.com |

| Appearance | Colorless crystals / Pale yellow oily substance | prepchem.com |

| Storage Temperature | Room temperature | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFWHNGRRGVCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292956 | |

| Record name | 4-(ALLYLOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33148-47-9 | |

| Record name | 33148-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(ALLYLOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Allyloxy Benzonitrile

Strategies for Aryl Ether Bond Formation

The formation of the aryl ether bond in 4-(Allyloxy)benzonitrile involves the connection of an allylic group to the oxygen atom of a 4-cyanophenol moiety. The primary methods to achieve this are detailed below.

Williamson Ether Synthesis for this compound

The Williamson ether synthesis is a long-established and widely used method for preparing ethers, including aryl ethers like this compound. khanacademy.orgwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. The synthesis of this compound via this method typically involves the reaction of 4-cyanophenol with an allyl halide in the presence of a base.

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the potential use of catalysts such as phase-transfer catalysts or microwave irradiation.

The selection of the solvent is crucial as it can significantly influence the reaction rate and selectivity. rsc.org Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can effectively solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. researchgate.net Protic solvents, on the other hand, can solvate the phenoxide anion through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction.

The choice of base is another critical parameter. Stronger bases will more effectively deprotonate the 4-cyanophenol to generate the nucleophilic phenoxide. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃). The strength and nature of the base can impact the reaction rate and potentially influence the occurrence of side reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the Williamson ether synthesis. researchgate.netorgchemres.orgtsijournals.comhakon-art.comsemanticscholar.org Microwave irradiation can lead to rapid heating and significantly reduced reaction times, often resulting in higher yields and cleaner reactions compared to conventional heating methods. For the synthesis of aryl ethers, microwave-assisted protocols often employ a solid support, like potassium carbonate, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. wikipedia.org

Phase-transfer catalysis (PTC) is another technique used to enhance the rate of Williamson ether synthesis, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous base and an organic substrate). crdeepjournal.orgphasetransfer.combiomedres.usptfarm.plmdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the allyl halide.

Table 1: Illustrative Comparison of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers This table is a generalized representation based on literature for aryl ether synthesis and not specific experimental data for this compound.

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | Reflux | 4-8 | Good |

| DMF | NaH | Room Temp to 80 | 1-5 | Very Good |

| Acetonitrile | Cs₂CO₃ | 80 | 2-6 | Excellent |

| Ethanol | NaOH | Reflux | 6-12 | Moderate |

| Microwave (Solvent-free) | K₂CO₃ | 100-150 | 0.1-0.5 | Excellent |

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. khanacademy.orgwikipedia.org In the case of this compound synthesis, the first step involves the deprotonation of 4-cyanophenol by a base to form the 4-cyanophenoxide anion. This phenoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of the allyl halide (e.g., allyl bromide or allyl chloride), which bears the leaving group (a halide ion).

The reaction occurs in a single, concerted step where the new carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken. wikipedia.org The transition state involves a pentacoordinate carbon atom. A key stereochemical feature of the Sₙ2 mechanism is the inversion of configuration at the electrophilic carbon; however, for the synthesis of this compound from an achiral allyl halide, this aspect is not applicable.

A potential side reaction in the Williamson ether synthesis is elimination, particularly if the alkyl halide is sterically hindered (secondary or tertiary). wikipedia.org However, since allyl halides are primary, the Sₙ2 pathway is generally favored. Another possible, though less common, side reaction with phenoxides is C-alkylation, where the allyl group attaches to a carbon atom of the aromatic ring instead of the oxygen atom. The reaction conditions, especially the solvent, can influence the ratio of O-alkylation to C-alkylation. rsc.org

Transition-Metal-Catalyzed Etherification Reactions

In addition to the classical Williamson ether synthesis, transition-metal-catalyzed methods have become increasingly important for the formation of aryl ether bonds, offering alternative routes that can sometimes provide advantages in terms of scope and reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been extended to the formation of C-O bonds to synthesize aryl ethers. wikipedia.orgorganic-chemistry.orgacsgcipr.orgmdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of 4-cyanophenol with an allyl source or the reaction of an allyl alcohol with a 4-halobenzonitrile. The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective. orgsyn.org

Copper-catalyzed methods, most notably the Ullmann condensation, represent another important strategy for the synthesis of aryl ethers. organic-chemistry.orgmdpi.comresearchgate.netmdpi.comdntb.gov.ua The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing the reaction to proceed under milder conditions. For the synthesis of this compound, this would typically involve the reaction of 4-halobenzonitrile with allyl alcohol or the corresponding alkoxide in the presence of a copper catalyst. The mechanism of the copper-catalyzed etherification is still a subject of investigation but is thought to involve Cu(I) and Cu(III) intermediates. The use of ligands such as phenanthrolines or amino acids can significantly accelerate the reaction.

Strategies for Nitrile Group Introduction

These synthetic routes begin with a molecule that already contains the allyloxybenzene structure, and the final step is the formation of the nitrile group.

The Schmidt reaction provides a direct method to convert aldehydes into nitriles using an azide (B81097) source under acidic conditions. organic-chemistry.orgacs.org This transformation has been explicitly demonstrated for the synthesis of this compound from its corresponding aldehyde, 4-(allyloxy)benzaldehyde. nih.gov

The reaction mechanism involves the acid-catalyzed addition of hydrazoic acid (HN₃), often generated in situ from sodium azide (NaN₃) or used in the form of azidotrimethylsilane (B126382) (TMSN₃), to the protonated aldehyde. jk-sci.comwikipedia.org The resulting azido (B1232118) alcohol intermediate dehydrates, and subsequent rearrangement with the loss of dinitrogen gas (N₂) yields the nitrile. acs.orgjk-sci.com The use of triflic acid (TfOH) as a catalyst has been shown to be highly effective, leading to near-quantitative yields of nitriles and avoiding the formation of formanilide (B94145) side products. acs.org

A specific procedure details the reaction of 4-(allyloxy)benzaldehyde with azidotrimethylsilane (TMSN₃) in a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetonitrile (ACN), catalyzed by triflic acid (TfOH). This method provides a high yield of this compound. nih.gov

Table 2: Schmidt Reaction for this compound Synthesis

| Reactant | Azide Source | Catalyst | Solvent | Time | Yield | Reference |

| 4-(Allyloxy)benzaldehyde | TMSN₃ (2.0 equiv) | TfOH (0.4 equiv) | HFIP/ACN (1:1) | 45 min | 90% | nih.gov |

The dehydration of precursor functional groups is a classic and reliable method for nitrile synthesis. This can be achieved from either amides or aldoximes.

From Aldoximes: This is a two-step process starting from 4-allyloxybenzaldehyde. The aldehyde is first reacted with hydroxylamine (B1172632) (NH₂OH), typically as hydroxylamine hydrochloride, to form 4-allyloxybenzaldoxime. In the second step, this aldoxime intermediate is subjected to dehydration using a variety of reagents such as phosphorus pentoxide, thionyl chloride, or acetic anhydride (B1165640) to yield this compound.

From Amides: Alternatively, the synthesis can begin with 4-allyloxybenzoic acid. The carboxylic acid is first converted to the primary amide, 4-allyloxybenzamide, for example, by conversion to an acid chloride followed by reaction with ammonia (B1221849). The subsequent dehydration of 4-allyloxybenzamide with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) affords the target nitrile. chemicke-listy.cz

The introduction of a nitrile group onto an aromatic ring can be accomplished via nucleophilic substitution, where a halide is displaced by a cyanide anion. For the synthesis of this compound, this would involve a precursor such as 1-(allyloxy)-4-bromobenzene.

Classic methods like the Rosenmund-von Braun reaction employ stoichiometric amounts of copper(I) cyanide at high temperatures. nih.gov More modern approaches utilize transition-metal catalysis, most commonly with palladium complexes. nih.gov These palladium-catalyzed cyanations can use various cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂). nih.govtaylorandfrancis.com The use of non-toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has also been developed to improve the safety and practicality of the reaction. nih.govgoogle.com These catalytic systems generally exhibit broad functional group tolerance and proceed under milder conditions than the traditional copper-mediated reactions. nih.govgoogle.com

Oxidative Conversion of Primary Alcohols to Nitriles

The direct conversion of primary alcohols to nitriles represents an atom-economical and efficient synthetic strategy. This transformation typically involves an oxidation process in the presence of a nitrogen source, often ammonia, through a process known as oxidative amination or ammoxidation. While direct experimental data for the oxidative conversion of 4-(allyloxy)benzyl alcohol to this compound is not extensively detailed in the available literature, analogous conversions of benzyl (B1604629) alcohol to benzonitrile (B105546) provide a strong basis for plausible synthetic routes. researchgate.net

Catalytic systems employing transition metals are often utilized for this purpose. For instance, a copper-based catalyst, such as Cu10.3/SiO2, has demonstrated high activity in the conversion of benzyl alcohol to benzonitrile through an amination-dehydrogenation process. researchgate.net Transition metal oxides like manganese dioxide (MnO2) are also known to be catalytically active for the ammoxidation of alcohols to nitriles. researchgate.net These methods generally involve high temperatures and the use of a catalyst to facilitate the reaction between the alcohol, ammonia, and an oxidant.

The general scheme for this conversion involves the initial oxidation of the primary alcohol to the corresponding aldehyde, which then reacts with ammonia to form an imine. Subsequent dehydrogenation of the imine yields the desired nitrile.

Table 1: Representative Catalytic Systems for the Conversion of Benzyl Alcohol to Benzonitrile

| Catalyst System | Nitrogen Source | Reaction Conditions | Yield (%) |

| Cu10.3/SiO2 | Ammonia | High Temperature | up to 98.0 |

| MnO2 | Ammonia | High Temperature | High |

Note: The yields are based on the conversion of benzyl alcohol to benzonitrile and serve as a reference for the potential synthesis of this compound.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the construction of the target molecule from various precursors.

A convergent synthetic approach aims to construct the target molecule from separate fragments that are combined in the later stages of the synthesis. In the context of this compound, this could involve a one-pot reaction where the allyloxy and nitrile functionalities are introduced concurrently or in a sequential manner without the isolation of intermediates.

One plausible convergent strategy would commence with a readily available precursor such as 4-hydroxybenzaldehyde. This approach would integrate the formation of the ether linkage and the conversion of the aldehyde to a nitrile in a single reaction vessel. The process would likely involve the initial formation of the phenoxide of 4-hydroxybenzaldehyde, followed by allylation with an allyl halide. Subsequently, the aldehyde functional group would be converted to a nitrile. One-pot syntheses of various benzonitriles from their corresponding aldehydes and hydroxylamine hydrochloride have been reported, often facilitated by a catalyst such as ferrous sulfate (B86663) or under microwave irradiation with reagents like sodium sulfate and sodium bicarbonate. asianpubs.orgumich.edu

This integrated approach offers advantages in terms of operational simplicity and reduced purification steps, making it an attractive option for efficient synthesis.

Divergent or linear syntheses involve the sequential modification of a single starting material. A common and well-documented multistep synthesis of this compound begins with the commercially available precursor, 4-cyanophenol. prepchem.com This method involves the Williamson ether synthesis, a reliable and widely used reaction for the formation of ethers.

In this procedure, 4-cyanophenol is deprotonated by a base, typically a carbonate such as potassium carbonate, in a suitable solvent like acetone. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with an allyl halide, most commonly allyl bromide, to yield this compound. prepchem.com The reaction is typically carried out under reflux conditions to ensure a reasonable reaction rate. Following the reaction, a standard workup procedure involving extraction and purification by crystallization yields the final product. prepchem.com

Table 2: A Multistep Synthesis of this compound from 4-Cyanophenol

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Cyanophenol, Allyl bromide | K2CO3, Acetone, Reflux | This compound |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Nitrile (Cyano) Group

The nitrile or cyano group (C≡N) in 4-(allyloxy)benzonitrile is a versatile functional group characterized by a triple bond between a carbon and a nitrogen atom. This bond is highly polarized, with the nitrogen atom being more electronegative, which imparts a significant electrophilic character to the carbon atom. libretexts.orgopenstax.org This inherent polarity makes the nitrile carbon susceptible to attack by nucleophiles. Consequently, the reactivity of the nitrile group is dominated by nucleophilic addition reactions, which can lead to a wide array of functional group transformations, including hydrolysis to amides and carboxylic acids, reduction to amines, and reaction with organometallic reagents to form ketones. openstax.orglibretexts.org Additionally, the π-system of the nitrile group can participate in cycloaddition reactions.

Nucleophilic addition is the most common reaction pathway for nitriles. The electrophilic carbon atom of the cyano group is attacked by a nucleophile, leading to the formation of an intermediate imine anion. libretexts.org This intermediate can then undergo further reactions depending on the specific reagents and conditions employed.

The nitrile group of this compound can be hydrolyzed to form either 4-(allyloxy)benzamide or 4-(allyloxy)benzoic acid. This transformation can be achieved under either acidic or basic aqueous conditions, typically requiring heat. openstax.orgweebly.com The process occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom. lumenlearning.com A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid tautomer after deprotonation. This intermediate subsequently tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid.

In base-catalyzed hydrolysis, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. openstax.orgweebly.com This addition forms an intermediate that, after protonation (typically from the water solvent), tautomerizes to the amide. weebly.com The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidification, gives the final carboxylic acid product. chemistrysteps.com While amide synthesis via nitrile hydrolysis is an important route, the synthesis of amides is often considered a significant challenge in the pharmaceutical industry due to potential side reactions and the need for selective conditions. semanticscholar.org

Table 1: Conditions for Hydrolysis of Aromatic Nitriles

| Product | Reagents and Conditions | Intermediate | Ref |

|---|---|---|---|

| Amide | Acid or Base Catalysis, Water | Imidic Acid | chemistrysteps.comlumenlearning.com |

| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat, Water | Amide | libretexts.orgopenstax.org |

| Amide (Selective) | Tetrabutylammonium hydroxide (TBAH), Reflux | - | researchgate.net |

The nitrile group can be reduced to afford primary amines or, under specific conditions, aldehydes. wikipedia.org The complete reduction to a primary amine, such as (4-(allyloxy)phenyl)methanamine, involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is stabilized by complexation with the aluminum species. libretexts.org A second hydride addition then occurs, leading to a dianion, which upon aqueous workup, is protonated to yield the primary amine. libretexts.orgopenstax.org Other reagents, like diisopropylaminoborane in the presence of catalytic lithium borohydride, can also effectively reduce aromatic nitriles to primary amines. nih.govorganic-chemistry.orgorganic-chemistry.org Benzonitriles with electron-donating groups, such as the allyloxy group, may require more forceful conditions like refluxing in tetrahydrofuran (THF) for complete reduction. nih.govresearchgate.net

Partial reduction of the nitrile group to an aldehyde, such as 4-(allyloxy)benzaldehyde, can be achieved using a less reactive, sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H). wikipedia.orgchemistrysteps.com DIBAL-H delivers one hydride equivalent to the nitrile carbon, forming an imine-aluminum complex. Due to the bulky nature of the reagent, a second hydride addition is prevented. chemistrysteps.com Subsequent hydrolysis of the imine intermediate during aqueous workup yields the aldehyde. wikipedia.org

Table 2: Reducing Agents for Nitrile Transformation

| Product | Reagent | Key Features | Ref |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, complete reduction | openstax.orglibretexts.org |

| Primary Amine | Diisopropylaminoborane/cat. LiBH₄ | Milder conditions, effective for aromatic nitriles | organic-chemistry.orgresearchgate.net |

| Primary Amine | Catalytic Hydrogenation (e.g., Raney Nickel) | Economical, industrial application | wikipedia.org |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Sterically hindered, allows for partial reduction and hydrolysis to aldehyde | wikipedia.orgchemistrysteps.com |

| Aldehyde | Stephen Aldehyde Synthesis (SnCl₂/HCl) | Forms an iminium salt intermediate, followed by hydrolysis | wikipedia.org |

The reaction of this compound with organometallic reagents, particularly Grignard reagents (R-MgX), provides a valuable route to ketones. openstax.orgchemistrysteps.com In this reaction, the organometallic compound acts as a source of a potent carbon nucleophile (a carbanion). This nucleophile attacks the electrophilic carbon of the nitrile group. libretexts.org

The initial nucleophilic addition results in the formation of an imine anion, which is stabilized as a magnesium salt. openstax.org Unlike more reactive carbonyl compounds, this intermediate is generally stable and does not undergo a second addition of the Grignard reagent. The reaction is typically quenched with an aqueous acid workup, which hydrolyzes the imine intermediate to produce a ketone. chemistrysteps.com For example, reacting this compound with ethylmagnesium bromide would yield 1-(4-(allyloxy)phenyl)propan-1-one after hydrolysis. The use of zinc chloride (ZnCl₂) as a catalyst can improve the reaction rate and yield for Grignard additions to aromatic nitriles. nih.gov

Table 3: Synthesis of Ketones from Nitriles using Organometallic Reagents

| Organometallic Reagent | Intermediate | Final Product (after Hydrolysis) | Ref |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine Magnesium Salt | Ketone (R-C(O)-Ar) | openstax.orgchemistrysteps.com |

| Organolithium Reagent (R-Li) | Imine Lithium Salt | Ketone (R-C(O)-Ar) | chemistrysteps.com |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, where it acts as a dipolarophile. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds.

A significant example of a cycloaddition reaction involving nitriles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, with azides to form tetrazoles. researchgate.net Reacting this compound with an azide (B81097) source, such as sodium azide (NaN₃), leads to the formation of 5-(4-(allyloxy)phenyl)-1H-tetrazole. Tetrazoles are important compounds in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. nih.gov

This cycloaddition reaction typically requires a catalyst to overcome a high activation barrier. nih.gov A variety of catalysts can be employed, including Lewis acids like zinc and copper salts, as well as transition metal complexes. nih.gov For instance, a Cobalt(II) complex has been shown to efficiently catalyze the [3+2] cycloaddition of aryl nitriles and sodium azide under mild, homogeneous conditions. nih.gov The proposed mechanism involves the coordination of the azide to the metal center, followed by reaction with the nitrile to form the tetrazole ring, which is then released, regenerating the catalyst. nih.gov Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, have also been developed to facilitate this transformation, offering high yields and easier product separation. nih.gov

Table 4: Catalysts for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst System | Reaction Conditions | Product | Ref |

|---|---|---|---|

| Cobalt(II) Complex | Sodium Azide, Mild Conditions | 5-substituted 1H-tetrazole | nih.gov |

| Silica Sulfuric Acid | Sodium Azide, DMF | 5-substituted 1H-tetrazole | nih.gov |

| Zinc(II) Triflates (Zn(OTf)₂) | TMSN₃, NBS, Alkenes | 1,5-disubstituted tetrazoles | organic-chemistry.org |

| Co–Ni/Fe₃O₄@MMSHS | Sodium Azide, Mild Conditions | 5-substituted 1H-tetrazole | rsc.org |

Cycloaddition Reactions Involving the Nitrile Moiety

Higher-Order Cycloadditions ([2+2+2], [4+2])

The benzonitrile (B105546) moiety of this compound can theoretically participate in higher-order cycloaddition reactions, such as [2+2+2] and [4+2] cycloadditions, which are powerful methods for constructing six-membered rings.

[2+2+2] Cycloadditions: These reactions typically involve the transition-metal-catalyzed trimerization of unsaturated components. For benzonitrile derivatives, this would involve the reaction of the C≡N triple bond with two alkyne molecules. Rhodium and nickel complexes are often employed as catalysts for these transformations. The general mechanism involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by the insertion of the nitrile to form a metallo-aza-cycloheptatriene, which then reductively eliminates to yield a pyridine ring. While specific examples involving this compound are not prominent in the literature, related benzonitriles participate in such reactions, indicating the potential for this pathway.

[4+2] Cycloadditions (Diels-Alder Reactions): In a typical Diels-Alder reaction, the nitrile group can act as a dienophile. However, the C≡N triple bond is generally a reluctant dienophile in normal electron-demand Diels-Alder reactions libretexts.org. Its reactivity is significantly enhanced in inverse electron-demand scenarios or when the nitrile is activated by electron-withdrawing groups or coordination to a Lewis acid. For instance, studies on 4-pyridazinecarbonitriles have shown that the presence of an electron-withdrawing cyano group is essential for an intramolecular [4+2] cycloaddition to proceed, leading to the formation of a benzonitrile derivative mdpi.com. This suggests that the electronically withdrawing nature of the cyano group in this compound makes it a potential, albeit challenging, substrate for such cycloadditions. The reaction would involve the benzonitrile acting as the dienophile reacting with an electron-rich diene.

| Cycloaddition Type | Reacting Moiety | Key Features | Potential Product |

| [2+2+2] | Nitrile (C≡N) + 2 Alkynes | Transition-metal catalyzed (e.g., Rh, Ni) | Substituted Pyridine |

| [4+2] | Nitrile (C≡N) as dienophile | Generally requires activation or inverse electron-demand conditions | Dihydropyridine or Pyridine (after oxidation) |

Nitrile as a Directing Group in C-H Functionalization

The nitrile group is a versatile functional group that can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation of otherwise unreactive C-H bonds. Specifically, nitrile-based templates have been developed to achieve meta-selective C-H activation, a significant challenge in synthetic chemistry as ortho- and para- positions are often electronically favored nih.govnih.govomicsdi.orgelsevierpure.com.

In this approach, a directing template containing a nitrile is attached to the substrate. The nitrile coordinates to a metal catalyst, such as palladium, positioning the catalytic center in proximity to a specific C-H bond. For meta-selective functionalization, a U-shaped template is often employed, which bridges the ortho-position and directs the catalyst to the distal meta-position nih.gov. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway nih.gov.

For a substrate like this compound, direct C-H functionalization would be challenging to control due to the presence of multiple reactive sites. However, if a nitrile-containing directing group were appended elsewhere on a molecule that also contains the 4-(allyloxy)phenyl moiety, the nitrile could direct functionalization. Studies on related 4-substituted arenes have shown that the electronic nature of the para-substituent influences the reaction's efficiency. For instance, a 4-methoxy group, which is electronically similar to the allyloxy group, has been shown to work in concert with the nitrile-directing group to enhance meta-selectivity nih.gov. This is attributed to the electron-donating nature of the alkoxy group, which increases the electron density at the meta-position, making the C-H bond more susceptible to activation.

| Catalyst System | Directing Group | Selectivity | Mechanistic Pathway |

| Palladium(II) | Nitrile-containing template | meta-C-H functionalization nih.govnih.gov | Concerted Metalation-Deprotonation (CMD) nih.gov |

Participation in Radical Cascade Strategies

Radical cascade reactions are powerful processes that allow for the formation of multiple C-C or C-heteroatom bonds in a single synthetic operation. Both the nitrile and the allyloxy functionalities of this compound have the potential to participate in such cascades.

The nitrile group can act as a radical acceptor rsc.org. An intramolecular radical cyclization onto a nitrile group can lead to the formation of cyclic imines, which can be further transformed. For example, tin-mediated radical cyclization of o-alkenylphenyl isocyanides (which are related to nitriles) proceeds via a 5-exo-trig cyclization of an imidoyl radical to form indole derivatives nih.gov.

The allyloxy group is also a common participant in radical reactions. The allyl group can be involved in radical addition and subsequent cyclization. For example, oxidative radical cyclization-cyclization reactions of substrates containing an allyl group have been achieved using oxidants like iron(III) chloride mdpi.com. These reactions often proceed via an intramolecular radical addition to the allyl double bond. While a specific radical cascade involving this compound is not well-documented, the inherent reactivity of its functional groups suggests its potential as a substrate in such transformations. A plausible cascade could involve the initial formation of an aryl radical, which then undergoes cyclization involving either the nitrile or the allyloxy group, followed by further reactions.

Reactivity of the Allyloxy Group

The allyloxy group is a key reactive center in this compound, primarily due to its ability to undergo pericyclic rearrangements.

Pericyclic Rearrangements: Claisen Rearrangement

The most characteristic reaction of the allyloxy group in this compound is the aromatic Claisen rearrangement. This is a thermally induced omicsdi.orgomicsdi.org-sigmatropic rearrangement that converts the allyl aryl ether into an ortho-allyl phenol (B47542) masterorganicchemistry.comlibretexts.org. The reaction is intramolecular and proceeds through a concerted, cyclic transition state. The presence of the electron-withdrawing para-cyano group influences the reaction rate but not the primary regiochemical outcome.

Regioselectivity and Stereochemical Control

For this compound, the Claisen rearrangement exhibits high regioselectivity. The omicsdi.orgomicsdi.org-sigmatropic rearrangement exclusively forms a new C-C bond at the ortho-position of the benzene (B151609) ring (C2 or C6), as the para-position is blocked by the nitrile group. This leads to the formation of 2-allyl-4-cyanophenol.

The reaction proceeds through a highly ordered, chair-like six-membered transition state nih.gov. This ordered transition state allows for efficient transfer of stereochemistry from the starting material to the product if a substituted allyl group is used. For the unsubstituted allyl group in this compound, this aspect is not relevant, but it is a crucial feature for stereochemical control in more complex systems nih.gov. The electron-withdrawing cyano group is expected to increase the rate of the rearrangement compared to unsubstituted allyl phenyl ether, as it stabilizes the partial negative charge that develops on the oxygen atom in the transition state. Studies on meta-substituted allyl aryl ethers have shown that electron-withdrawing groups have a significant influence, directing rearrangement to the more hindered ortho position researchgate.net.

| Substrate | Rearrangement Type | Product | Regioselectivity |

| This compound | Thermal Claisen | 2-Allyl-4-cyanophenol | High (ortho-position) |

Mechanistic Studies of Allyl Aryl Ether Rearrangements

The mechanism of the aromatic Claisen rearrangement has been extensively studied. The reaction is initiated by heating, which provides the energy to overcome the activation barrier for the concerted omicsdi.orgomicsdi.org-sigmatropic shift libretexts.org.

The key steps are:

omicsdi.orgomicsdi.org-Sigmatropic Rearrangement: A concerted reorganization of six pi-electrons occurs through a cyclic, chair-like transition state. The C3 atom of the allyl group forms a new sigma bond with the C2 (ortho) atom of the aromatic ring, while the C1-O bond of the ether linkage simultaneously breaks rsc.orgsemanticscholar.org.

Intermediate Formation: This concerted step leads to a non-aromatic cyclohexadienone intermediate (6-allyl-4-cyanocyclohexa-2,4-dien-1-one).

Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the energetically favorable aromaticity of the benzene ring. A proton transfer, typically from the ortho-carbon bearing the new allyl group to the oxygen atom, yields the final product, 2-allyl-4-cyanophenol masterorganicchemistry.com.

Computational studies, including Density Functional Theory (DFT) calculations, have supported this concerted mechanism and have been used to model the geometry of the transition state and calculate activation energies uq.edu.auresearchgate.net. These studies confirm that the chair-like transition state is generally favored over a boat-like alternative.

Radical Polymerization of Allyl Ethers

The radical polymerization of allyl ethers, including this compound, is generally considered to be an inefficient process. This is primarily due to the propensity of the propagating radical to abstract a hydrogen atom from the allylic position of a monomer molecule. This event, known as degradative chain transfer, results in the formation of a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain. Consequently, radical polymerization of allyl ethers typically leads to the formation of oligomers or low molecular weight polymers. researchgate.net

An alternative mechanism that has been proposed for the polymerization of some allyl ether monomers is a radical-mediated cyclization (RMC) process. acs.org This mechanism involves an initial hydrogen atom abstraction from the allylic position, followed by the reaction of the resulting radical with the double bond of a second monomer to form a five-membered ring. acs.org This cyclopolymerization can lead to the formation of polymers with cyclic repeating units. However, the applicability of this mechanism to this compound has not been experimentally verified.

| Monomer Type | General Polymerization Behavior | Typical Product | Key Mechanistic Feature |

|---|---|---|---|

| Allyl Ethers (general) | Slow, inefficient polymerization | Oligomers/Low molecular weight polymers | Degradative chain transfer |

| Allyl Phenyl Ether (in copolymerization) | Acts as retarder and transfer agent | Copolymer with low incorporation of allyl phenyl ether | Chain transfer and some copolymerization |

Allylic Oxidation Pathways

The allylic methylene (B1212753) group in this compound is susceptible to oxidation, leading to the formation of various oxygenated products. Two common reagents employed for this transformation are 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and selenium dioxide (SeO₂).

The oxidation of allylic ethers by DDQ is believed to proceed via a hydride abstraction mechanism to form a stabilized allylic cation intermediate. du.ac.in However, the efficiency of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups activate the ether towards oxidation, while electron-withdrawing groups, such as the cyano group in this compound, deactivate it. du.ac.in Therefore, the allylic oxidation of this compound with DDQ is expected to be a slow and low-yielding process.

Selenium dioxide is another widely used reagent for the allylic oxidation of alkenes. The reaction mechanism is thought to involve an ene reaction, followed by a cdnsciencepub.comrsc.org-sigmatropic rearrangement of the resulting allylseleninic acid to give an unstable intermediate that decomposes to the corresponding allylic alcohol. adichemistry.comchemtube3d.com This alcohol can be further oxidized to the α,β-unsaturated aldehyde under the reaction conditions. The regioselectivity of SeO₂ oxidation is influenced by the substitution pattern of the double bond, with oxidation generally occurring at the most substituted end of the alkene. adichemistry.com For this compound, this would likely lead to the formation of 4-(cinnamyl-3-hydroxyloxy)benzonitrile and potentially 4-(cinnamaloxy)benzonitrile.

Radical Cascade Cyclization Reactions

Radical cascade cyclizations are powerful synthetic methods for the construction of complex cyclic molecules. In the context of this compound, the presence of both an allyl group and an aromatic nitrile functionality offers the potential for intramolecular cyclization reactions initiated by a radical.

While specific examples of radical cascade cyclizations involving this compound are not documented, analogous transformations with similar substrates suggest potential pathways. For instance, an aryl radical could be generated on the benzene ring, which could then undergo an intramolecular addition to the double bond of the allyl group. This would result in the formation of a new ring system fused to the aromatic core. The success of such a reaction would depend on the regioselectivity of the radical addition (e.g., 5-exo-trig vs. 6-endo-trig cyclization) and the stability of the resulting radical intermediates.

Furthermore, the nitrile group itself can participate in cyclization reactions. Under certain conditions, a radical could add to the nitrile carbon, initiating a cyclization cascade. Intramolecular cyclizations of substrates containing a tethered nitrile and an alkyne have been shown to proceed via an allene intermediate to form fused pyridine rings. nih.gov While the allyl group is less reactive than an alkyne in this context, the possibility of a similar transformation under specific radical conditions cannot be entirely ruled out.

Selective Cleavage and Deprotection of Allyl Ethers

The allyl ether group is often used as a protecting group for phenols in organic synthesis due to its stability under a wide range of conditions and its selective removal. The cleavage of the allyl group from this compound would yield 4-cyanophenol.

The most common and efficient method for the deprotection of aryl allyl ethers is through transition-metal catalysis, particularly with palladium complexes. organic-chemistry.org A variety of palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a suitable nucleophile or hydride source, can effectively cleave the allyl ether bond. organic-chemistry.org The reaction is believed to proceed through the formation of a π-allyl palladium complex, which is then attacked by the nucleophile to release the deprotected phenol.

| Catalyst | Allyl Group Acceptor/Reagent | General Conditions |

|---|---|---|

| Pd(PPh₃)₄ | NaBH₄, K₂CO₃ | Mild, basic conditions |

| Pd/C | Ammonium (B1175870) formate | Mild, neutral conditions |

| [Pd(allyl)Cl]₂ | Various nucleophiles | Variable conditions |

The double bond of the allyl group in this compound can be cleaved oxidatively. Ozonolysis is a powerful method for this transformation. masterorganicchemistry.com Treatment of the compound with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide or zinc) would cleave the double bond to yield an aldehyde. In the case of this compound, this would result in the formation of 4-(2-oxoethoxy)benzonitrile. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid, 4-(carboxymethoxy)benzonitrile. masterorganicchemistry.com

Another method for oxidative cleavage involves the use of a two-step procedure with dihydroxylation followed by periodate cleavage. Dihydroxylation of the double bond with osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) would yield a diol, which can then be cleaved with sodium periodate (NaIO₄) to give the same aldehyde product as ozonolysis with reductive work-up.

Interplay Between Nitrile and Allyloxy Functional Groups

The electron-withdrawing effect of the para-cyano group is transmitted through the aromatic ring to the ether oxygen. This reduces the electron-donating ability of the oxygen atom, which in turn can influence the reactivity of the allyl group. For instance, the reduced electron density on the ether oxygen might slightly decrease the nucleophilicity of the double bond, potentially affecting the rates of reactions such as electrophilic addition or oxidation.

Electronic Effects and Resonance Interactions

The electronic character of this compound is a product of the cumulative inductive and resonance effects of its substituents on the benzene ring. The nitrile group, with its carbon-nitrogen triple bond, is a potent electron-withdrawing group, primarily through the resonance effect. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Conversely, the allyloxy group (-O-CH₂-CH=CH₂) acts as an electron-donating group. The oxygen atom, directly attached to the ring, can donate a lone pair of electrons into the aromatic system through resonance. This electron-donating character counteracts the deactivating effect of the nitrile group to some extent.

The key resonance structures of this compound illustrate this electronic interplay:

Neutral Ground State: The primary structure with a neutral benzene ring.

Resonance with Nitrile Group: Delocalization of pi-electrons from the benzene ring onto the nitrogen atom of the nitrile group, creating a positive charge on the ring.

Resonance with Allyloxy Group: Donation of an oxygen lone pair into the ring, creating a negative charge on the ring and a positive charge on the oxygen. This effect is particularly significant at the ortho and para positions relative to the allyloxy group.

The para-disposition of the electron-donating allyloxy group and the electron-withdrawing nitrile group results in a significant push-pull electronic system. This conjugation enhances the electron density at the ortho positions relative to the allyloxy group, making them more susceptible to electrophilic attack than in unsubstituted benzonitrile.

A semi-empirical quantum chemistry study on substituted benzonitriles has shown that electron-donating groups, such as the methoxy group (electronically similar to the allyloxy group), influence the geometrical and electronic properties of the molecule. pku.edu.cn These theoretical calculations support the understanding that the allyloxy group will modulate the electron distribution within the aromatic ring, thereby influencing its reactivity. pku.edu.cn

Synergistic Reactivity in Complex Organic Transformations

The bifunctional nature of this compound, possessing both an aromatic nitrile and an allyl ether, makes it a valuable substrate for complex organic transformations where multiple reactions can occur in a sequential or concerted manner. This "synergistic reactivity" allows for the rapid construction of complex molecular architectures from a relatively simple starting material.

One notable example of such a complex transformation is the tandem Claisen rearrangement-cycloaddition reaction . While not specifically documented for this compound itself in the provided search results, the principle can be extrapolated from similar systems. In a hypothetical scenario, thermal or Lewis acid-catalyzed Claisen rearrangement of this compound would lead to the formation of 3-allyl-4-hydroxybenzonitrile. This nih.govnih.gov-sigmatropic rearrangement transforms the allyl ether into an allyl-substituted phenol.

Following this rearrangement, the newly formed allyl group and the electronically modified phenol ring can participate in subsequent reactions. For instance, the allyl group could undergo a [2+2] cycloaddition with a suitable dienophile, as has been observed in related systems where a Claisen-type rearrangement is followed by an intramolecular cycloaddition. nih.gov Such tandem processes, where one reaction sets the stage for the next, are a hallmark of synergistic catalysis and allow for the efficient synthesis of intricate molecular frameworks. nih.govnih.gov

Furthermore, the nitrile group can also play a role in directing or participating in complex reactions. For instance, in nickel-catalyzed cross-coupling reactions, the benzonitrile moiety has been shown to act as an electron-acceptor, promoting reductive elimination and stabilizing low-valent nickel species. chemrxiv.org This suggests that in a complex reaction sequence, the nitrile group of this compound could influence the outcome of a metal-catalyzed step.

While specific examples of this compound in multicomponent or domino reactions were not found in the provided search results, its structure is well-suited for such transformations. The allyl group can be involved in various transition-metal-catalyzed reactions, while the nitrile and the aromatic ring offer sites for nucleophilic or electrophilic attack, respectively. This confluence of reactive sites presents opportunities for the design of novel cascade reactions. nih.gov

Derivatives and Structural Analogues of 4 Allyloxy Benzonitrile

Modifications of the Benzonitrile (B105546) Core

The aromatic core of 4-(allyloxy)benzonitrile is a key determinant of its electronic properties and reactivity. Introducing substituents to the benzene (B151609) ring or fusing it with heterocyclic systems can dramatically alter these characteristics.

The introduction of various substituents onto the benzonitrile ring significantly influences the electron density distribution within the aromatic system, thereby affecting the reactivity of the molecule, particularly in reactions such as the Claisen rearrangement. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in directing the course of this organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. researchgate.netchemrxiv.org

In the context of substituted allyl aryl ethers, the regioselectivity of the Claisen rearrangement is a well-studied phenomenon. For a meta-substituted this compound derivative, the allyl group can migrate to one of two ortho positions. Electron-donating groups tend to favor migration to the position further away from the substituent, while electron-withdrawing groups typically direct the migration to the position closer to them. researchgate.netchemrxiv.org This is attributed to the influence of the substituent on the nucleophilicity of the ortho carbons.

The following table illustrates the expected major product from the Claisen rearrangement of a hypothetical 3-substituted-4-(allyloxy)benzonitrile, based on the electronic nature of the substituent.

| Substituent (R) at position 3 | Electronic Effect | Expected Major Claisen Rearrangement Product (ortho-migration) |

| -OCH₃ | Electron-Donating | 2-Allyl-5-methoxy-4-hydroxybenzonitrile |

| -CH₃ | Electron-Donating | 2-Allyl-5-methyl-4-hydroxybenzonitrile |

| -Cl | Electron-Withdrawing | 2-Allyl-3-chloro-4-hydroxybenzonitrile |

| -NO₂ | Electron-Withdrawing | 2-Allyl-3-nitro-4-hydroxybenzonitrile |

This table is illustrative and based on general principles of substituent effects on the Claisen rearrangement.

Fusing the benzonitrile core of this compound with heterocyclic systems creates novel polycyclic structures with potentially unique chemical and biological properties. The nitrile and allyloxy groups can serve as synthetic handles for the construction of these fused rings.

A notable example is the synthesis of 4-(allyloxy)benzo[d] organic-chemistry.orgnih.govrsc.orgtriazine. This can be achieved through an intramolecular heterocyclization of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative, which can be prepared from a precursor derived from this compound. The reaction proceeds under basic conditions with the insertion of the allyloxy group. organic-chemistry.org

Furthermore, the versatile reactivity of the benzonitrile and allyloxy moieties allows for the conceptual design of synthetic pathways to other fused heterocyclic systems. For instance, after a Claisen rearrangement to form 2-allyl-4-cyanophenol, subsequent intramolecular cyclization reactions could lead to the formation of furo[2,3-b]quinolines or pyrano[3,2-c]chromenes, depending on the reaction conditions and reagents employed. rsc.orgnih.gov

| Fused Heterocyclic System | Potential Synthetic Strategy from this compound Derivative |

| Benzo[d] organic-chemistry.orgnih.govrsc.orgtriazine | Intramolecular heterocyclization of an azide (B81097) precursor. organic-chemistry.org |

| Furo[2,3-b]quinoline | Claisen rearrangement followed by intramolecular cyclization and further annulation. nih.gov |

| Pyrano[3,2-c]chromene | Claisen rearrangement followed by intramolecular cyclization and condensation. rsc.org |

Variations in the Allyloxy Side Chain

The allyloxy side chain provides another site for structural modification, allowing for changes in the molecule's steric profile and reactivity at the alkene functionality.

The length of the alkene chain in the allyloxy group can be extended. One potential method for this is through olefin metathesis reactions. For example, a cross-metathesis reaction between this compound and another olefin, catalyzed by a ruthenium-based catalyst, could yield a longer-chain ether.

The allyl group, particularly after rearrangement to an ortho-allyl phenol (B47542), is amenable to intramolecular cyclization reactions. The resulting 2-allyl-4-cyanophenol can undergo acid-catalyzed or metal-catalyzed cyclization to form a dihydrofuran ring fused to the benzene ring, yielding a 2,3-dihydro-5-cyanobenzofuran derivative. researchgate.net This transformation is a common strategy for the synthesis of such heterocyclic frameworks.

Introducing substituents on the allyl moiety of this compound can influence the stereochemical outcome of its reactions, such as the Claisen rearrangement. The presence of a substituent at the α- or γ-position of the allyl group can lead to the formation of new stereocenters in the product. For instance, the Claisen rearrangement of a γ-substituted allyl phenyl ether proceeds through a chair-like transition state, transferring the chirality from the starting material to the product with high fidelity.

While specific examples for this compound are not prevalent in the literature, the principles of diastereoselective Claisen rearrangements are well-established. nih.gov For example, a (E)-cinnamyl ether derivative of 4-cyanophenol would be expected to yield a specific diastereomer upon rearrangement.

| Substitution on Allyl Moiety | Potential Effect on Reactivity |

| Methyl group at the γ-position | Can lead to diastereoselective Claisen rearrangement. |

| Phenyl group at the γ-position (cinnamyl) | Influences the electronic and steric nature of the transition state in pericyclic reactions. |

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable tools for understanding how the structural features of this compound and its derivatives correlate with their chemical reactivity and physical properties. nih.gov

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.orgnih.gov The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent, and the reaction constant (ρ) indicates the sensitivity of a reaction to these effects. For reactions involving the benzonitrile core of this compound derivatives, a linear free-energy relationship can often be established by plotting the logarithm of the rate or equilibrium constant against the Hammett constants of the substituents.

The following table summarizes the general relationships between structural modifications and their expected impact on reactivity and properties.

| Structural Modification | Effect on Reactivity/Property | Relevant Study Area |

| Electron-withdrawing group on benzonitrile | Increases acidity of a potential phenolic group after rearrangement; influences regioselectivity of Claisen rearrangement. | Hammett analysis, Reaction kinetics. libretexts.orgnih.gov |

| Electron-donating group on benzonitrile | Decreases acidity of a potential phenolic group after rearrangement; influences regioselectivity of Claisen rearrangement. | Hammett analysis, Reaction kinetics. libretexts.orgnih.gov |

| Fusion with a heterocyclic ring | Alters electronic properties, solubility, and potential biological activity. | Synthetic methodology, Medicinal chemistry. |

| Elongation of the side chain | Can influence melting point, boiling point, and liquid crystalline properties. | QSPR, Materials science. beilstein-journals.orgmdpi.com |

| Substitution on the allyl moiety | Can introduce chirality and influence the stereochemical outcome of reactions. | Asymmetric synthesis, Stereoselective reactions. |

Applications in Advanced Materials Science

Polymeric Materials and Macromolecular Architectures

The presence of the versatile allyl group allows 4-(Allyloxy)benzonitrile to be incorporated into polymeric structures, imparting specific functions and properties.

Monomer for Functional Polymer Synthesis

This compound can serve as a functional monomer in various polymerization reactions. The allyl group provides a reactive site for polymerization, enabling the synthesis of polymers with pendant nitrile functionalities. These nitrile groups can enhance the polymer's thermal stability, polarity, and dielectric properties.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed to create well-defined polymers. researchgate.net While direct polymerization of this compound can be challenging, it is more commonly used to create functional initiators or macromonomers. For instance, an ATRP initiator can be synthesized containing the allyloxy moiety. researchgate.net This allows for the growth of polymer chains, such as polystyrene or poly(methyl methacrylate), where each chain is end-capped with the reactive allyloxy group. researchgate.net This functionality can then be used for subsequent chemical modifications.

Crosslinking Agents and Chain Extenders

The allyl group in this compound is a key feature that allows it to act as a crosslinking or chain-extending agent. Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network, which enhances the material's mechanical strength, thermal stability, and solvent resistance.

The reactivity of the allyl group can be harnessed in several ways. For example, it can participate in "click" chemistry reactions, such as thiol-ene reactions, where a thiol group reacts efficiently with the allyl double bond under mild conditions. nih.gov By incorporating this compound into a polymer backbone or as a pendant group, these sites can react with multifunctional thiols to form a crosslinked network. This method is valued for its high efficiency and specificity, avoiding unwanted side reactions.

Organic Optoelectronic Materials

The benzonitrile (B105546) moiety, characterized by its strong electron-withdrawing cyano group, makes this compound and its derivatives highly suitable for use in organic optoelectronic materials.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govbeilstein-journals.org TADF materials are typically designed with a donor-acceptor (D-A) structure to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). mdpi.com

In this context, the benzonitrile unit serves as an excellent electron acceptor core. beilstein-journals.org When combined with suitable electron-donating groups, the resulting molecule can exhibit efficient TADF. While this compound itself is a simple structure, it forms the basis for more complex TADF emitters. The donor group can be attached to the benzonitrile core, and the properties of the resulting emitter can be fine-tuned. The small ΔEST in these systems facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling delayed fluorescence.

| Property | Description | Significance in TADF |

| Donor-Acceptor (D-A) Structure | Molecular design featuring electron-donating and electron-accepting moieties. | Minimizes the overlap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST. mdpi.com |

| ΔEST (S₁-T₁ energy gap) | The energy difference between the lowest singlet and triplet excited states. | A small ΔEST (typically < 0.2 eV) is crucial for efficient reverse intersystem crossing (RISC). mdpi.com |

| Reverse Intersystem Crossing (RISC) | The process where excitons transition from the T₁ state to the S₁ state via thermal energy. | Allows the harvesting of non-emissive triplet excitons for light emission, boosting device efficiency. beilstein-journals.org |

Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials have applications in optical communications, data storage, and frequency conversion. The performance of these materials relies on chromophores with large first-order hyperpolarizability (β). nih.gov Similar to TADF emitters, high-performance NLO chromophores are often based on a D-π-A design, consisting of an electron donor and an electron acceptor connected by a π-conjugated bridge. nih.gov

The benzonitrile group is a potent electron acceptor due to the strong electron-withdrawing nature of the cyano (-C≡N) group. researchgate.net In molecules like this compound, the allyloxy group can act as a weak electron donor, creating a simple D-A structure. More complex NLO chromophores can be synthesized using the benzonitrile moiety as the acceptor and attaching stronger donors through a conjugated system. The significant intramolecular charge-transfer (ICT) from the donor to the acceptor in these molecules is responsible for their large NLO response. rsc.org Research on similar molecules, such as 4-(4-pentenyloxy)benzonitrile, has demonstrated NLO properties like self-diffraction and filamentation of laser beams. researchgate.netresearchgate.net

Mechanofluorochromic Materials

Mechanofluorochromic (MFC) materials exhibit changes in their fluorescence color or intensity in response to mechanical stimuli such as grinding, shearing, or pressing. rsc.org This phenomenon arises from the alteration of molecular packing modes and intermolecular interactions in the solid state. rsc.org

Benzonitrile derivatives have been identified as promising candidates for MFC materials. rsc.org Applying mechanical force to the crystalline or amorphous solid of these compounds can disrupt the existing molecular arrangement, leading to a different packing mode with altered photophysical properties. This can "turn on" or shift the fluorescence emission. For example, some donor-acceptor benzonitrile compounds show changes in their emission that correlate with transitions between different polymorphic and amorphous phases induced by mechanical stress or solvent vapor exposure. rsc.org This property makes them suitable for applications in sensors, security inks, and data storage.

| Stimulus | Effect on Material | Resulting Phenomenon |

| Mechanical Grinding/Shearing | Disrupts the crystalline packing of molecules. | Leads to a phase transition (e.g., crystalline to amorphous), altering intermolecular interactions. |

| Change in Molecular Packing | Modifies the extent of π-π stacking and other intermolecular forces. | Changes the energy of the excited state, resulting in a shift in the fluorescence emission wavelength (color change). rsc.org |

| Solvent Vapor Exposure/Heating | Can reverse the process, allowing the material to return to its original state. | The material's fluorescence reverts to the original color, demonstrating reversibility. |

Liquid Crystalline Systems (Implied by structure with ether and nitrile)

While specific mesomorphic data for this compound is not extensively documented in dedicated studies, its molecular structure contains the key components that are characteristic of calamitic (rod-like) liquid crystals. The potential for this compound to form or be a precursor to liquid crystalline materials is strongly implied by the combination of a rigid core, a flexible terminal group, and a strong dipole.

The structure can be deconstructed into three key components that contribute to potential liquid crystalline behavior:

The Cyanophenyl Group: The benzonitrile unit provides a rigid, linear core, which is a fundamental requirement for the formation of anisotropic liquid crystal phases. The cyano (–C≡N) group is a powerful electron-withdrawing group that introduces a strong dipole moment along the long axis of the molecule. This permanent dipole is crucial for inducing the molecular alignment necessary for nematic and smectic phases and is a common feature in many commercially important liquid crystals, such as the cyanobiphenyls. ossila.comtcichemicals.com The strong dipole enhances intermolecular interactions, which can lead to higher clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid).

The Allyl Terminal Chain: The allyl group serves as a short, flexible tail. In liquid crystals, such flexible chains are necessary to lower the melting point and allow for the existence of a liquid crystalline phase between the solid and isotropic liquid states. More significantly, the terminal double bond in the allyl group offers a reactive site for polymerization. This makes this compound a valuable monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs). nih.gov In these systems, the rigid cyanophenyl mesogen can be attached as a side group to a flexible polymer backbone, combining the properties of polymers with the electro-optical responsiveness of liquid crystals.

For comparison, the properties of well-characterized liquid crystals containing the 4-cyanophenyl core are presented in the table below. These compounds demonstrate the typical thermal transitions associated with this structural motif.

| Compound Name | Structure | Transition Type | Temperature (°C) |

| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | C₅H₁₁-(C₆H₄)₂-CN | Crystal → Nematic | 24 |

| Nematic → Isotropic | 35.3 | ||

| 4'-Heptyl-4-biphenylcarbonitrile (7CB) | C₇H₁₅-(C₆H₄)₂-CN | Crystal → Nematic | 30 |

| Nematic → Isotropic | 42.8 | ||

| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | C₈H₁₇O-(C₆H₄)₂-CN | Crystal → Smectic A | 52.86 |

| Smectic A → Nematic | 66.65 | ||

| Nematic → Isotropic | 79.10 |

This table presents data for well-known liquid crystals to illustrate the typical behavior of molecules containing the cyanophenyl group. Data sourced from various chemical suppliers and literature. ossila.comossila.com

Analytical Methodologies for Compound Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of "4-(Allyloxy)benzonitrile," offering detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of "this compound" in solution. Both ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of "this compound" exhibits characteristic signals corresponding to the aromatic protons and the protons of the allyl group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as doublets in the downfield region. rsc.org The protons on the benzene (B151609) ring adjacent to the nitrile group are typically observed at a chemical shift (δ) of around 7.57 ppm, while the protons adjacent to the allyloxy group appear at approximately 6.96 ppm. rsc.org The signals for the allyl group include a multiplet for the vinyl proton (-CH=) around 6.08-5.98 ppm, a doublet for the terminal vinyl protons (=CH₂) at about 5.42 ppm and 5.32-5.29 ppm, and a doublet for the methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom at approximately 4.59-4.57 ppm. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary data, identifying each unique carbon environment within the molecule. Key signals include those for the nitrile carbon, the aromatic carbons, and the carbons of the allyl group.

Interactive Table: NMR Data for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The nitrile group (C≡N) is a particularly strong and sharp absorber, typically appearing in the range of 2220-2260 cm⁻¹. For benzonitrile (B105546) derivatives, this peak is often observed around 2227 cm⁻¹. rsc.org Other key absorptions include C-H stretching vibrations of the aromatic ring and allyl group (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹) and the allyl group, and the characteristic C-O-C ether stretching vibrations. rsc.orgresearchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of "this compound," techniques such as electron ionization (EI) or electrospray ionization (ESI) are employed. The resulting mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. For "this compound" (C₁₀H₉NO), the calculated molecular weight is approximately 159.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. For instance, in one study, the molecular ion [M]⁺ was found at m/z 188.0, which corresponds to a related but different compound, highlighting the importance of precise mass determination for unambiguous identification. rsc.org

Chromatographic Separation and Purification Techniques

Following a chemical synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Chromatographic methods are indispensable for isolating and purifying "this compound" to a high degree.

Flash column chromatography is a widely used and efficient method for the purification of "this compound" on a laboratory scale. doi.orgd-nb.infomdpi.com This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. mdpi.com A solvent system, or eluent, is then forced through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile eluent. For the purification of "this compound," a common eluent system involves a mixture of n-heptane and ethyl acetate. d-nb.info In one documented procedure, a tetrazine compound derived from "this compound" was purified via flash chromatography using an n-heptane:EtOAc (95/5) mixture as the eluent. d-nb.info The progress of the separation is often monitored by thin-layer chromatography (TLC). mdpi.com

Advanced Characterization for Material Properties

Beyond fundamental structural verification, advanced analytical methods are used to investigate the material properties of "this compound" and its derivatives, particularly in the context of materials science. These properties can include thermal stability and optical behavior, which are crucial for applications in polymers and liquid crystals.

For example, the "this compound" moiety can be incorporated into more complex molecular architectures, such as Schiff's base liquid crystals. ustb.edu.cn In such cases, techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are employed to study the mesomorphic (liquid crystalline) properties. These studies reveal information about phase transitions, such as the temperatures at which the material changes from a crystalline solid to a liquid crystal and then to an isotropic liquid. ustb.edu.cn While these studies focus on larger molecules containing the "this compound" unit, the properties of the unit itself—such as its rigidity and polarizability from the nitrile and aromatic groups, and the potential for polymerization via the allyl group—are what make it a valuable building block for such advanced materials. ustb.edu.cnchemimpex.com The development of materials with specific thermal or optical characteristics often relies on the foundational properties endowed by precursor molecules like "this compound". rsc.orgchemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Allyloxy)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The most reliable synthesis involves reacting 4-hydroxybenzonitrile with allyl bromide in acetone using K₂CO₃ as a base. Optimal conditions include refluxing for 2 hours after an 18-hour reaction at room temperature, yielding 98% purity . Adjusting solvent polarity (e.g., switching to DMF) or catalyst (e.g., phase-transfer agents) may alter reaction kinetics and by-product formation. Monitor reaction progress via TLC and confirm purity using silica gel column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ 6.90–7.60 ppm (aromatic protons) and δ 4.60–5.40 ppm (allyl group protons) confirm structural integrity .